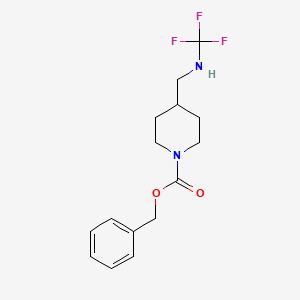
Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylated amino groupThe trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making this compound particularly valuable in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethylated amines.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can target the trifluoromethylated amino group, potentially converting it to a simpler amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Simplified amines and reduced piperidine derivatives.
Substitution: Various substituted benzyl-piperidine compounds
Applications De Recherche Scientifique
Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The piperidine ring provides structural rigidity, facilitating precise interactions with target proteins .
Comparaison Avec Des Composés Similaires
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Shares the trifluoromethylated piperidine structure but differs in the substitution pattern.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the piperidine ring, resulting in different chemical properties.
Pyrrolidine derivatives: Similar in structure but with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: Benzyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts enhanced metabolic stability, lipophilicity, and binding affinity. This makes it particularly valuable in drug design and other applications where these properties are desirable .
Propriétés
Formule moléculaire |
C15H19F3N2O2 |
|---|---|
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
benzyl 4-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)19-10-12-6-8-20(9-7-12)14(21)22-11-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2 |
Clé InChI |
XREFJDQYISAKRL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


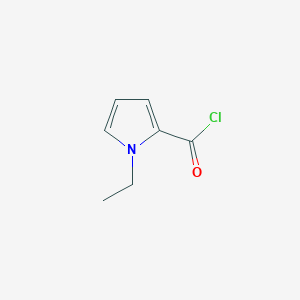
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
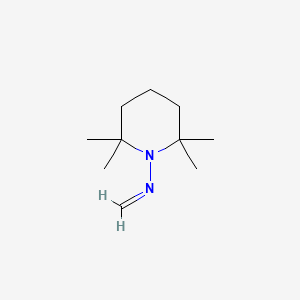
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
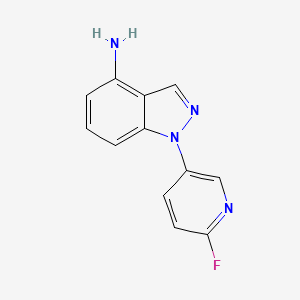
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
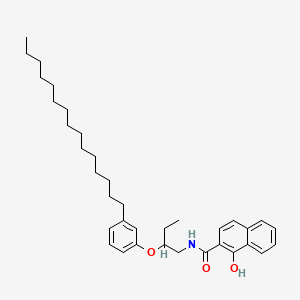
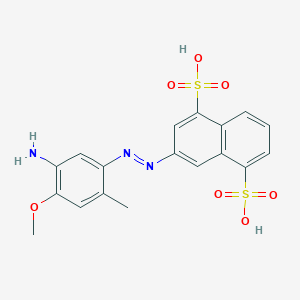
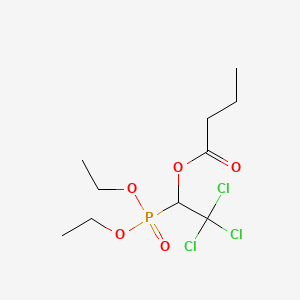
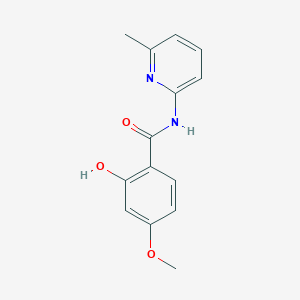
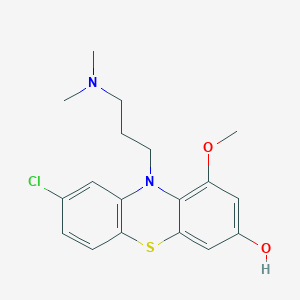
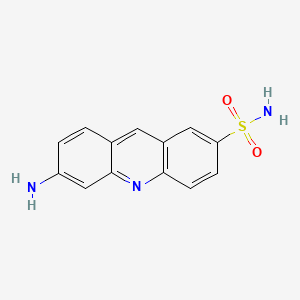
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
